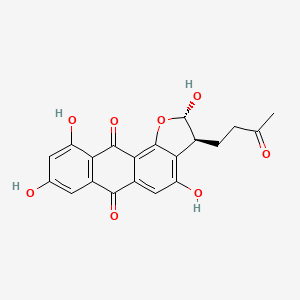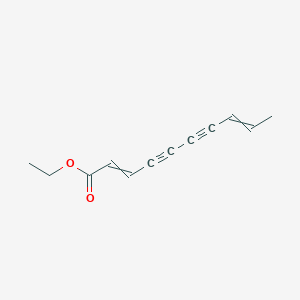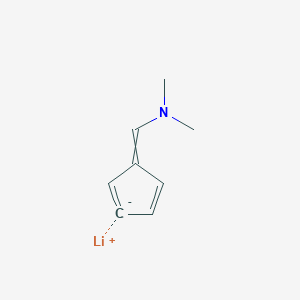
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is a chemical compound that features a lithium atom bonded to a cyclopentadienylidene ring and a dimethylmethanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with N,N-dimethylmethanamine in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. The product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反应分析
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and low temperatures.
Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction but often include solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated compounds.
科学研究应用
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor in the synthesis of organometallic complexes.
Biology: It may be explored for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and catalysts.
作用机制
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The cyclopentadienylidene ring can participate in π-π interactions, while the dimethylmethanamine group may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
相似化合物的比较
Similar Compounds
Cyclopentadienyllithium: A related compound with a similar cyclopentadienyl ring but without the dimethylmethanamine group.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone ring structure, often used in similar applications.
N,N-Dimethylmethanamine derivatives: Compounds featuring the dimethylmethanamine group, which may exhibit similar reactivity.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is unique due to the combination of the cyclopentadienylidene ring and the dimethylmethanamine group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components
属性
CAS 编号 |
113611-82-8 |
|---|---|
分子式 |
C8H10LiN |
分子量 |
127.1 g/mol |
IUPAC 名称 |
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)7-8-5-3-4-6-8;/h3,5-7H,1-2H3;/q-1;+1 |
InChI 键 |
PXJZZOZLSSBXNE-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CN(C)C=C1C=C[C-]=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


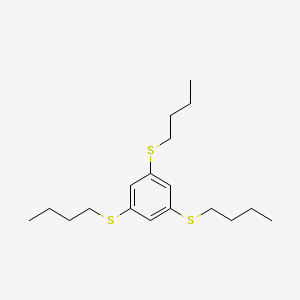
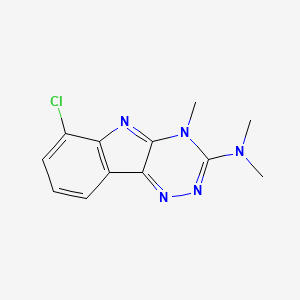
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

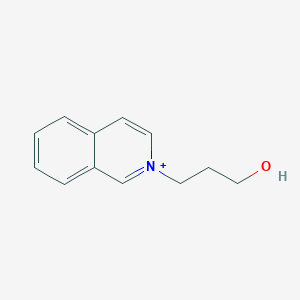
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
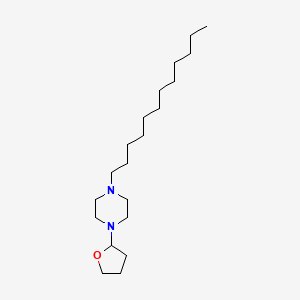
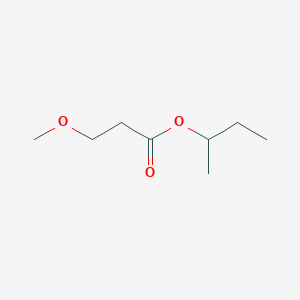
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
